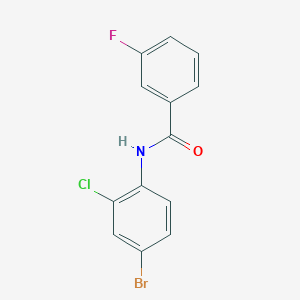
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester
Vue d'ensemble
Description
“(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 68195-02-8 . It has a molecular weight of 237.3 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Chemistry and Structural Properties
Benzothiazole derivatives, including compounds like "(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester," are recognized for their chemical variability and the ability to participate in complex formation. They exhibit a wide range of properties, including spectroscopic, magnetic, and electrochemical activities. The structural diversity of these compounds allows for their use in developing new materials and drugs, indicating significant potential in research and application areas (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).
Biological and Pharmacological Applications
Benzothiazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They are found in many synthetic bioactive molecules and natural products, displaying antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The unique properties of the benzothiazole scaffold make it a crucial moiety for developing pharmacologically active compounds, highlighting its rapid growth and interest within the medicinal chemistry field (Bhat & Belagali, 2020; Elamin, Abd Elaziz, & Abdallah, 2020).
Antioxidant Properties
The antioxidant capacities of benzothiazole derivatives have been explored, demonstrating their potential in preventing oxidative stress and related diseases. The reaction pathways involved in their antioxidant activities provide insights into developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Chemotherapeutic Potential
The chemotherapeutic applications of benzothiazole derivatives have been extensively reviewed, highlighting their potential as anticancer agents. These compounds exhibit a wide range of activities against various cancer cell lines, making them promising candidates for drug development and cancer therapy (Kamal, Hussaini, & Mohammed, 2015; Ahmed et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRGKVSKZCQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505502.png)
![N-(4-chloro-3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B505504.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B505505.png)
![4-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B505507.png)
![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505511.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505513.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505516.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505517.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505518.png)
![N-{4-[(4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505519.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B505521.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B505524.png)